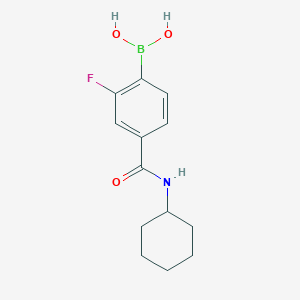
(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
Descripción general
Descripción
“(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid” is a boronic acid derivative with a molecular weight of 265.09 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids are generally synthesized through catalytic protodeboronation of pinacol boronic esters . Another method involves the use of water instead of HCl for the hydrolysis, enabling the synthesis of certain boronic acid derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H17BFNO3 . The InChI code for this compound is 1S/C13H17BFNO3/c15-12-8-9 (14 (18)19)6-7-11 (12)13 (17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2, (H,16,17) .Chemical Reactions Analysis
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in various organic reactions . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 265.09 . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Sugar Recognition and Sensing
Boronic acids, including (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, have been extensively researched for their unique ability to recognize and bind to sugars. Tong et al. (2001) developed a novel boronic acid fluorophore that showed promising results in sugar recognition in water. The compound demonstrated a specific and efficient fluorescence emission response upon sugar binding, indicating its potential as a sensor for monosaccharides such as fructose, arabinose, galactose, and glucose (Tong et al., 2001).
Biomaterials and Binding Affinity Studies
Boronic acids are pivotal in the field of biomaterials, especially for binding biologically relevant diols including saccharides and peptidoglycans. Brooks et al. (2018) conducted a detailed study on various boronic acids to understand the structure-reactivity relationships that govern their binding affinity to diols. This research provides valuable insights into the selection of organoboron compounds in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Fluorescence Probes and Cellular Imaging
Boronic acids are also utilized in the development of fluorescence probes for various ions and cellular components. Selvaraj et al. (2019) synthesized a boronic acid derivative with a unique "on-off-on" type relay fluorescence probe, demonstrating high selectivity and sensitivity under physiological conditions, making it an effective method for real water samples and bioimaging in living cells (Selvaraj et al., 2019).
Bacterial Recognition
Boronic acid-based fluorescent sensors are also employed for rapid bacterial recognition. Amin et al. (2013) highlighted the use of a specific boronic acid compound for detecting Escherichia coli, demonstrating that the fluorescence intensity of the boronic acid sensor increased in a dose-dependent manner upon increasing the bacterial cell numbers, indicating its efficiency as a sensor for monitoring bacterial cells (Amin et al., 2013).
Enzyme Interaction Studies
In enzyme interaction studies, Sylvia and Gerig (1993) explored the interaction of a specific boronic acid with alpha-chymotrypsin, revealing that the compound acts as a 'transition state' inhibitor of the enzyme. This kind of interaction plays a critical role in understanding enzyme mechanisms and designing enzyme inhibitors (Sylvia & Gerig, 1993).
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to be key reagents in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki-Miyaura coupling, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst . This process involves the transfer of an aryl or alkyl group from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in various transformations including oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that boronic acids are generally considered to be relatively stable, readily prepared, and environmentally benign .
Result of Action
The suzuki-miyaura coupling reaction, in which boronic acids are commonly used, results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds.
Action Environment
The action of (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . It’s worth noting that boronic acids and their derivatives are sensitive to air and moisture .
Safety and Hazards
Direcciones Futuras
Boronic acid derivatives, including this compound, are increasingly being used in diverse areas of research. Their ability to form reversible covalent bonds with diols has led to their utility in various sensing applications . Future research directions may include the development of more efficient biotechnology for sensitive and selective monitoring of glucose .
Propiedades
IUPAC Name |
[4-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-12-8-9(6-7-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBIGDLFEWYSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC2CCCCC2)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185501 | |
| Record name | B-[4-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-27-7 | |
| Record name | B-[4-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






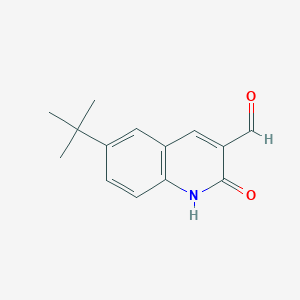
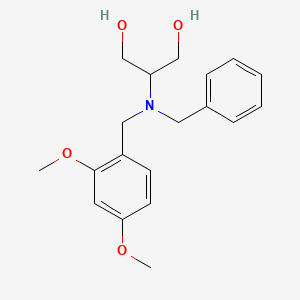
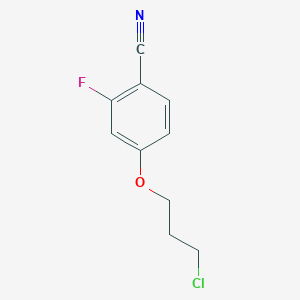
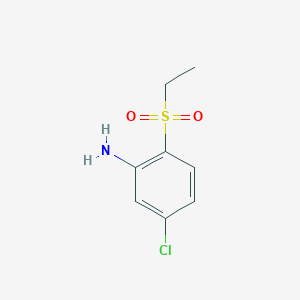
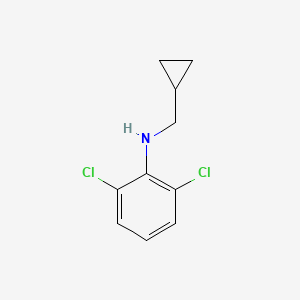
![1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3161907.png)

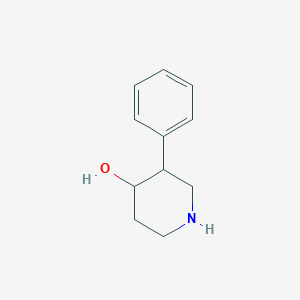
![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161913.png)
![2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161921.png)
